(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
CAS No.:
Cat. No.: VC13460562
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O |
|---|---|
| Molecular Weight | 239.36 g/mol |
| IUPAC Name | (2S)-2-amino-1-[4-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C13H25N3O/c1-10(14)13(17)16-7-5-11(6-8-16)9-15(2)12-3-4-12/h10-12H,3-9,14H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | JZWUIFIXUMQEEP-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(CC1)CN(C)C2CC2)N |
| SMILES | CC(C(=O)N1CCC(CC1)CN(C)C2CC2)N |
| Canonical SMILES | CC(C(=O)N1CCC(CC1)CN(C)C2CC2)N |
Introduction
(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a chiral compound belonging to the class of amino ketones. It features a piperidine ring and a cyclopropylmethyl amino group, making it a subject of interest in pharmaceutical chemistry due to its potential applications in drug development, particularly in treating neurological disorders and studying neurotransmitter systems.
Synthesis Methods
The synthesis of (S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one typically involves several key steps, often requiring the manipulation of piperidine derivatives and amino acids. The reactions are generally carried out under controlled conditions, often requiring specific solvents, temperatures, and catalysts to optimize yield and purity.
Biological Activity and Potential Applications
This compound exhibits significant biological activity primarily through its interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Its potential applications include the treatment of neurological disorders due to its ability to modulate receptor activity, influencing various physiological processes.
| Application Area | Description |
|---|---|
| Neurological Disorders | Potential therapeutic applications due to receptor modulation |
| Neurotransmitter Systems | Interacts with dopaminergic and serotonergic pathways |
Research Findings and Future Directions
Research into the precise mechanism of action for (S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is ongoing. Preliminary studies suggest it could have applications in treating neurological disorders by acting as an inhibitor or modulator of specific receptors in the central nervous system. Further studies are needed to fully elucidate its pharmacological properties and potential therapeutic uses.
Future Research Directions:
-
Detailed synthesis protocols
-
In-depth pharmacological studies
-
Clinical trials for therapeutic applications
Note:
Due to the constraints of the available sources, this article focuses primarily on the general properties and potential applications of (S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one. For more specific data, such as molecular weight and detailed synthesis methods, consulting specialized scientific literature is advisable.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume